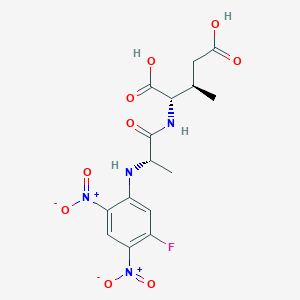
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. It is often used in various scientific research fields due to its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine amide under alkaline conditions. The reaction is carried out in a mixture of aqueous sodium bicarbonate and acetone at 40-50°C. After the initial reaction, the product is further reacted with (3R)-3-methyl-L-glutamic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for the determination of enantiomeric excess (e.e.) of amino acids.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s specificity and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide
- N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid stands out due to its unique combination of a fluoro-dinitrophenyl group with an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. This structure imparts specific reactivity and binding properties, making it particularly useful in analytical and biochemical applications .
Properties
CAS No. |
922191-80-8 |
|---|---|
Molecular Formula |
C15H17FN4O9 |
Molecular Weight |
416.31 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13+/m1/s1 |
InChI Key |
FZWOMZRMWKKVQX-HHSDFAELSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















